molecular formula C9H12OS B2873906 3-Phenoxypropane-1-thiol CAS No. 53845-09-3

3-Phenoxypropane-1-thiol

Cat. No.: B2873906
CAS No.: 53845-09-3
M. Wt: 168.25
InChI Key: MTLBDRAQIVKSNZ-UHFFFAOYSA-N
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Description

3-Phenoxypropane-1-thiol: is an organic compound with the molecular formula C9H12OS . It is characterized by the presence of a thiol group (-SH) attached to a propane chain, which is further substituted with a phenoxy group (-O-C6H5). This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties and reactivity.

Scientific Research Applications

3-Phenoxypropane-1-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound can be used in the study of thiol-based biochemical processes and enzyme mechanisms.

    Medicine: Research into potential therapeutic applications, including the development of drugs targeting thiol-sensitive pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Safety and Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, or areas of research that could further our understanding of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenoxypropane-1-thiol can be synthesized through various methods. One common approach involves the reaction of 3-chloropropane-1-thiol with phenol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the phenoxy group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxypropane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often employed.

Major Products Formed:

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: Sulfides (R-S-R).

    Substitution: Various substituted thiols depending on the nucleophile used.

Comparison with Similar Compounds

    3-Phenoxypropane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.

    3-Phenoxypropane-1-amine: Contains an amine group instead of a thiol group.

    Phenoxyethanol: A shorter chain analog with an alcohol group.

Uniqueness: 3-Phenoxypropane-1-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the thiol group allows for specific interactions with sulfur-sensitive pathways and targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-phenoxypropane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c11-8-4-7-10-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLBDRAQIVKSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

160 g of 3-bromopropyl phenyl ether and 63 g of thiourea were dissolved in 300 ml of ethanol and the solution was refluxed with heating for 3 hours. A methanol solution containing 194 g of potassium hydroxide was added to the reaction solution and the mixture was stirred at 50° C. for 2 hours. The mixture was poured into diluted hydrochloric acid and extracted with ethyl acetate followed by distillation under reduced pressure to obtain 76.5 g of 3-phenoxypropanethiol. A boiling point was 135° to 138° C. at 17 mm Hg.
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160 g
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63 g
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300 mL
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194 g
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